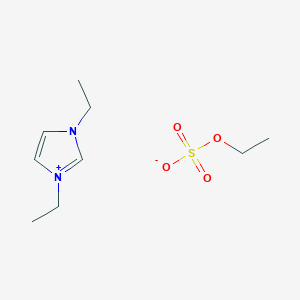
1,3,5-Trichloro-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl3O and a molecular weight of 239.53 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9Cl3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 239.53 .Aplicaciones Científicas De Investigación
End-Quenching in Polymerization
Alkoxybenzenes, including isopropoxybenzene derivatives, play a significant role in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. These compounds effectively terminate polymerization reactions, allowing for the direct chain end functionalization of polymers. The process demonstrates high efficiency across a temperature range from -70 to -30 °C, highlighting the versatility of isopropoxybenzene derivatives in polymer synthesis (Morgan, Martínez-Castro, & Storey, 2010).
Aerobic Oxidation Catalysts
Research into the aerobic oxidation of triisopropylbenzene, a close relative of 1,3,5-Trichloro-2-isopropoxybenzene, has revealed efficient oxidation in the presence of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN). This method provides a facile approach for the synthesis of phenol derivatives, showcasing the potential for using isopropoxybenzene derivatives as substrates in the preparation of pharmaceuticals and other fine chemicals (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Eco-friendly Nitration Methodology
The synthesis of nitroxyethylnitramino derivatives from compounds structurally related to this compound using an eco-friendly nitrating agent under microwave irradiation demonstrates an innovative approach to green chemistry. This method yields high-energy materials (HEMs) with potential applications in the synthesis of explosives and propellants, highlighting the relevance of isopropoxybenzene derivatives in the development of environmentally friendly synthetic routes (Badgujar et al., 2008).
Covalent Organic Frameworks
Isopropoxybenzene derivatives serve as building blocks in the synthesis of covalent organic frameworks (COFs), which are materials with significant potential in gas storage, catalysis, and electronic applications. The formation of hydrazone linkages in COFs using isopropoxybenzene derivatives illustrates the adaptability of these compounds in creating porous materials with high chemical and thermal stability (Uribe-Romo et al., 2011).
Advanced Material Synthesis
The selective defluorination of chloro- and fluoro-substituted benzene derivatives, akin to this compound, in the presence of sodium azide, facilitates the synthesis of triazido compounds. These compounds are valuable as photoactive cross-linking agents for polymer chemistry and as precursors in the synthesis of organic magnetic materials, underscoring the broad utility of isopropoxybenzene derivatives in advanced material synthesis (Chapyshev & Chernyak, 2013).
Propiedades
IUPAC Name |
1,3,5-trichloro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHLOECEBHAJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)



